1-O-Sinapoyl-beta-D-glucose

CAS No.:

Cat. No.: VC1835258

Molecular Formula: C17H22O10

Molecular Weight: 386.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22O10 |

|---|---|

| Molecular Weight | 386.3 g/mol |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17+/m1/s1 |

| Standard InChI Key | XRKBRPFTFKKHEF-DGDBGZAXSA-N |

| Isomeric SMILES | COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

| SMILES | COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |

| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |

Introduction

Chemical Structure and Properties

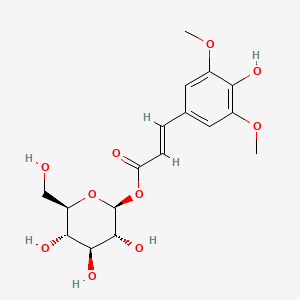

1-O-Sinapoyl-beta-D-glucose is a glucosyl hydroxycinnamic acid formed by the formal condensation of the carboxy group of trans-sinapic acid with the anomeric hydroxy group of beta-D-glucose. This esterification creates a molecule that serves as an important intermediate in plant secondary metabolism .

Molecular Information

The compound has the following chemical identifiers and properties:

-

Molecular Formula: C₁₇H₂₂O₁₀

-

Molecular Weight: 386.3 g/mol

-

CAS Number: 78185-48-5

The structure contains a sinapoyl moiety (derived from sinapic acid) featuring a characteristic 4-hydroxy-3,5-dimethoxyphenyl group connected to the anomeric carbon of beta-D-glucose via an ester linkage .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in the scientific literature:

-

1-O-Sinapoyl beta-D-glucoside

-

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

-

(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl beta-D-glucopyranoside

Physical and Chemical Properties

The compound has distinct chemical properties that influence its behavior in biological systems:

-

Standard Gibbs Free Energy of Formation (ΔfG'°): -64.425385 kcal/mol

-

Contains both hydrophilic (glucose) and hydrophobic (sinapoyl) regions

-

Has predicted collision cross-section values for various adducts, important for mass spectrometry identification

Table 1: Predicted Collision Cross Section Values for 1-O-Sinapoyl-beta-D-glucose

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 387.12858 | 186.4 |

| [M+Na]⁺ | 409.11052 | 193.9 |

| [M+NH₄]⁺ | 404.15512 | 187.8 |

| [M+K]⁺ | 425.08446 | 193.5 |

| [M-H]⁻ | 385.11402 | 185.1 |

| [M+Na-2H]⁻ | 407.09597 | 184.5 |

| [M]⁺ | 386.12075 | 186.4 |

| [M]⁻ | 386.12185 | 186.4 |

Biochemical Role and Distribution

Role as a Plant Metabolite

1-O-Sinapoyl-beta-D-glucose serves multiple functions in plant biochemistry:

-

Acts as an acyl donor in transacylation reactions

-

Functions as a storage and transport form of sinapic acid

-

Participates in plant defense mechanisms through phenylpropanoid metabolism

The compound belongs to a broader class of phenylpropanoid conjugates that are integral to plant secondary metabolism, particularly in stress responses and UV protection mechanisms .

Distribution in Plant Species

The compound has been reported in various plant species with notable concentrations:

-

Swertia japonica (Gentianaceae family)

-

Capsicum annuum (bell peppers)

In red radish, 1-O-Sinapoyl-beta-D-glucose acts as a donor in the formation of sinapoyl-L-malate, an important UV-screening compound that accumulates in the epidermis of plants exposed to high light intensities .

Metabolic Pathways and Enzymatic Reactions

Sinapate Ester Biosynthesis

1-O-Sinapoyl-beta-D-glucose participates in several key metabolic pathways:

-

In sinapate ester biosynthesis, two molecules of 1-O-sinapoyl-beta-D-glucose can react to form D-glucose and 1,2-bis-O-sinapoyl beta-D-glucoside through the action of sinapoylglucose—sinapoylglucose O-sinapoyltransferase (EC 2.3.1.103) .

-

In hydroxycinnamate sugar acid ester biosynthesis:

1-O-sinapoyl-beta-D-glucose + D-glucarate → O-sinapoylglucarate + D-glucopyranose

Involvement in Transacylation Reactions

The compound serves as an acyl donor in various transacylation reactions catalyzed by specialized transferases:

-

In protein extracts from red radish (Raphanus sativus L. var. sativus) cotyledons, 1-O-Sinapoyl-beta-D-glucose participates in the formation of depsides between cinnamic acids and L-malate. This reaction shows absolute acceptor specificity toward L-malate and pronounced donor specificity with 1-sinapoylglucose .

-

The enzyme 1-sinapoylglucose:L-malate sinapoyltransferase (SMT) catalyzes the reaction:

1-sinapoylglucose + L-malate → sinapoyl-L-malate + glucose

This enzymatic activity demonstrates the following characteristics:

-

Optimal pH: 6.3

-

No requirement for metal ions or sulfhydryl group reagents

-

Km values: 0.46 mM for 1-sinapoylglucose and 54 mM for L-malate

Role in Anthocyanin Modification

1-O-Sinapoyl-beta-D-glucose participates in anthocyanin modification pathways, particularly in Arabidopsis:

In the anthocyanidin modification pathway, it contributes to the formation of complex cyanidin derivatives:

-

cyanidin 3-O-[2"-O-(xylosyl)-6"-O-(p-coumaroyl) glucoside] 5-O-malonylglucoside + 1-O-sinapoyl-beta-D-glucose → cyanidin 3-O-[2"-O-(2"'-O-(sinapoyl) xylosyl) 6"-O-(p-coumaroyl) glucoside] 5-O-[6""-O-(malonyl) glucoside + D-glucopyranose

These reactions highlight the importance of 1-O-Sinapoyl-beta-D-glucose in the diversification of plant pigments and other specialized metabolites.

Quantitative Analysis in Plant Tissues

Research has documented the concentration of 1-O-Sinapoyl-beta-D-glucose in various plant tissues, revealing interesting patterns of accumulation over time and across different plant organs.

Concentration in Root and Leaf Tissues

Metabolomic studies have measured the concentration of 1-O-Sinapoyl-beta-D-glucose in plant tissues using HILIC (Hydrophilic Interaction Liquid Chromatography) in positive ion mode .

Table 2: Concentration of 1-O-Sinapoyl-beta-D-glucose in Plant Tissues

| Plant Age | Sample Source | Concentration Range (μg/g) | Mean Concentration (μg/g) |

|---|---|---|---|

| 3 day | Root | 26,141.94 - 28,511.46 | 26,999.07 |

| 9 day | Root | 67,739.04 - 81,035.89 | 74,439.24 |

| 3 day | Leaf | 417,237.86 - 447,984.42 | 432,362.23 |

| 9 day | Leaf | 95,347.04 - 103,591.98 | 100,716.74 |

Developmental Changes in Concentration

The data reveals significant patterns in the accumulation of 1-O-Sinapoyl-beta-D-glucose during plant development:

-

In root tissue, the concentration increases substantially from day 3 to day 9 (approximately 2.76-fold increase).

-

In leaf tissue, the concentration dramatically decreases from day 3 to day 9 (approximately 4.29-fold decrease) .

These opposing trends in different tissues suggest tissue-specific roles for 1-O-Sinapoyl-beta-D-glucose and point to its dynamic metabolism during plant development. The high concentration in young leaves (3-day) aligns with its proposed role in UV protection during early leaf development .

Enzyme Kinetics and Biochemical Characterization

The enzymatic activities involving 1-O-Sinapoyl-beta-D-glucose have been characterized in detail, particularly for the sinapoyltransferase enzymes.

1-Sinapoylglucose:L-malate Sinapoyltransferase (SMT)

This enzyme catalyzes the transfer of the sinapoyl moiety from 1-O-Sinapoyl-beta-D-glucose to L-malate. Key kinetic parameters include:

-

Km for 1-sinapoylglucose: 0.46 mM

-

Km for L-malate: 54 mM

-

pH optimum: 6.3

-

Maximum activity: 67 pkat pair⁻¹ of cotyledons (in 10-14-day-old seedlings)

The enzyme shows absolute specificity for L-malate as an acceptor and a pronounced preference for 1-sinapoylglucose as the acyl donor .

Sinapoylglucose—Sinapoylglucose O-Sinapoyltransferase

This enzyme (EC 2.3.1.103) catalyzes the reaction:

2 1-O-sinapoyl beta-D-glucoside → D-glucose + 1,2-bis-O-sinapoyl beta-D-glucoside

The systematic name for this enzyme is 1-O-(4-hydroxy-3,5-dimethoxycinnamoyl)-beta-D-glucoside:1-O-(4-hydroxy-3,5-dimethoxycinnamoyl-beta-D-glucoside 1-O-sinapoyltransferase .

This enzyme belongs to the family of transferases, specifically acyltransferases transferring groups other than aminoacyl groups, and represents an important step in the diversification of sinapate esters in plants .

Research Applications and Significance

Analytical Methods for Detection

The compound can be detected and quantified using various analytical techniques:

-

HILIC coupled with mass spectrometry, as evidenced by the metabolomics data

-

The predicted collision cross section values (Table 1) facilitate identification in ion mobility mass spectrometry experiments

-

UV-visible spectroscopy can be used for detection due to the characteristic absorption of the sinapoyl moiety

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume